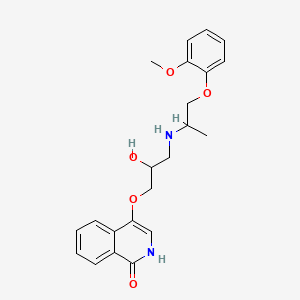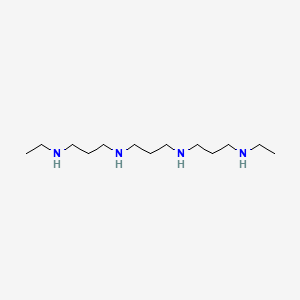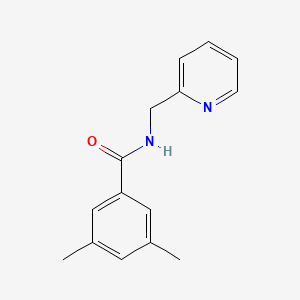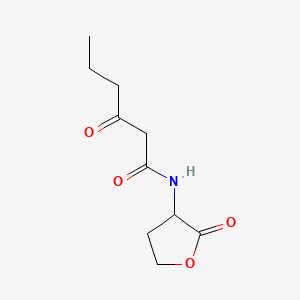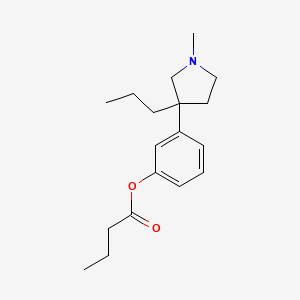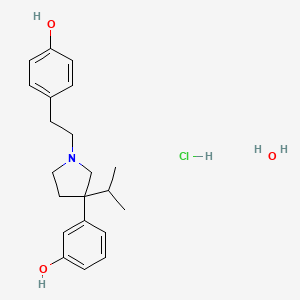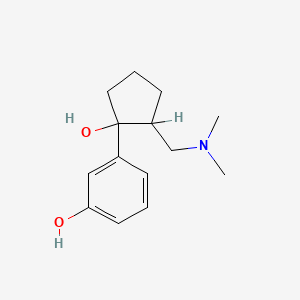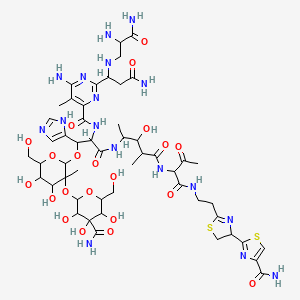
Phleomycin
Übersicht
Beschreibung
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide is a group of glycopeptide antibiotics isolated from the bacterium Streptomyces verticillus. These compounds are closely related to bleomycin and are known for their ability to bind and cleave DNA, making them effective against a variety of bacteria and certain types of cancer cells .
Wissenschaftliche Forschungsanwendungen
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent for studying DNA cleavage and binding.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Wirkmechanismus
Target of Action
Phleomycin, a water-soluble copper-containing antibiotic complex, is primarily targeted against a variety of bacteria . It is isolated from the culture filtrate of Streptomyces verticillus .
Mode of Action
this compound’s mode of action is primarily through the selective inhibition of DNA synthesis . It interacts with its targets, causing significant changes in their DNA synthesis processes. This antibiotic selectively inhibits the DNA synthesis in E. coli and in HeLa cells . It has been reported that this compound shows much less activity of depolymerizing dna to acid-soluble products than mitomycin c .
Biochemical Pathways
this compound affects the biochemical pathways related to DNA synthesis. The antibiotic’s interaction with these pathways results in the inhibition of DNA synthesis, thereby affecting the downstream processes dependent on DNA replication
Pharmacokinetics
It is known that this compound is a water-soluble compound , which may influence its absorption and distribution within the body.
Result of Action
The primary result of this compound’s action is the inhibition of DNA synthesis in targeted cells . This leads to a halt in the replication of these cells, thereby exerting its antibacterial effects. It has also been found to exhibit significant tumor-inhibitory activity against certain types of carcinomas .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions has been found to play a role in the in vivo toxicity of the this compound-bleomycin group of antibiotics . Additionally, factors such as pH levels can impact the stability and activity of this compound
Biochemische Analyse
Biochemical Properties
Phleomycin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit DNA synthesis more effectively than RNA or protein synthesis. This compound interacts with DNA polymerase, inhibiting its activity by binding to the primer DNA. This binding affects the thermal melting behavior of DNA and competes with the primer for binding to the polymerase. Additionally, this compound forms complexes with redox-active metals such as copper, cobalt, and iron, which are essential for its biological activity .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It inhibits DNA synthesis in both prokaryotic and eukaryotic cells, leading to cell cycle arrest in the S-phase. In Escherichia coli, this compound causes significant inhibition of DNA synthesis without affecting RNA or protein synthesis. In eukaryotic cells, such as HeLa cells, this compound induces DNA damage, leading to cell death. The presence of metal ions, such as copper, enhances the cytotoxicity of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to DNA and form complexes with metal ions. This binding induces DNA strand breaks and inhibits DNA polymerase activity. This compound’s interaction with DNA is facilitated by its bithiazole moiety, which intercalates into the DNA helix. The presence of metal ions, such as copper, further stabilizes the DNA-phleomycin complex, enhancing its cytotoxic effects. Additionally, this compound can inhibit the activity of DNA repair enzymes, leading to the accumulation of DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is stable in weakly alkaline and neutral solutions but becomes unstable at acidic pH levels. Over time, this compound can degrade, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro studies has shown that it can cause persistent DNA damage and inhibit cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antibacterial and antitumor activities without significant toxicity. At high doses, this compound can cause severe toxic effects, including damage to the liver, kidneys, and bone marrow. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its interaction with metal ions. The compound forms complexes with copper, cobalt, and iron, which are essential for its biological activity. These metal complexes facilitate the binding of this compound to DNA and enhance its cytotoxic effects. Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting DNA synthesis and causing DNA damage .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or active transport, depending on the cell type and environmental conditions. Once inside the cell, this compound can bind to DNA and form complexes with metal ions, leading to its accumulation in the nucleus. The distribution of this compound within tissues is influenced by its ability to form stable complexes with metal ions .
Subcellular Localization
This compound is primarily localized in the nucleus, where it exerts its cytotoxic effects by binding to DNA and inhibiting DNA synthesis. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound’s ability to form complexes with metal ions also plays a role in its localization and activity within the cell .
Vorbereitungsmethoden
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide is typically isolated from the culture fluid of Streptomyces verticillus. The preparation involves several steps, including fermentation, extraction, and purification. The antibiotic is initially isolated as a copper-containing blue powder, which can be further purified by removing the copper to yield a white powder with undiminished antibacterial properties .
Analyse Chemischer Reaktionen
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: 2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide can be oxidized to form various derivatives.
Reduction: The bithiazole tail of phleomycin can be reduced, affecting its DNA-binding properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of this compound with altered biological activities .
Vergleich Mit ähnlichen Verbindungen
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide is closely related to bleomycin, another glycopeptide antibiotic. Both compounds share similar structures and mechanisms of action, but phleomycin has a reduced bithiazole tail, which affects its DNA-binding properties . Other similar compounds include zorbamycin and zorbonomycin, which also belong to the bleomycin family and exhibit similar biological activities .
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide’s unique ability to introduce double-strand breaks in DNA and its effectiveness against a wide range of organisms make it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBLKGHRWFGINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H75N17O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11006-33-0 | |
| Record name | Phleomycin from Streptomyces verticillus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


